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Compound of Interest

Compound Name: Binol

Cat. No.: B150571 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for the

axially chiral organic compound 1,1'-Bi-2-naphthol (BINOL). The document details nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the

experimental protocols for their acquisition. This information is critical for the identification,

characterization, and purity assessment of BINOL in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of BINOL. The

spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃).

¹H NMR Data
The proton NMR spectrum of BINOL displays a complex set of signals in the aromatic region,

corresponding to the naphthyl protons, and a characteristic signal for the hydroxyl protons.

Table 1: ¹H NMR Spectroscopic Data for BINOL in CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.10 - 7.80 m - Aromatic Protons

7.60 - 7.20 m - Aromatic Protons

5.30 - 5.10 s (broad) -
Hydroxyl Protons

(OH)

Note: The exact chemical shifts and multiplicities can vary depending on the solvent,

concentration, and spectrometer frequency. The hydroxyl proton signal is often broad and its

position can be concentration-dependent.[1]

¹³C NMR Data
The carbon NMR spectrum provides detailed information about the carbon framework of the

BINOL molecule.

Table 2: ¹³C NMR Spectroscopic Data for BINOL in CDCl₃

Chemical Shift (δ) ppm Assignment

151.23 C-OH

132.17 Quaternary C

131.76 Quaternary C

130.28 Aromatic CH

128.38 Aromatic CH

126.87 Aromatic CH

126.07 Aromatic CH

124.97 Aromatic CH

120.88 Aromatic CH

103.13 Quaternary C
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Note: Assignments are based on typical chemical shift ranges for aromatic and hydroxyl-

substituted carbons.[2]

Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra of BINOL is as follows:

Sample Preparation: Weigh an appropriate amount of the BINOL sample (typically 5-10 mg)

and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5

mm NMR tube.[3] Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00

ppm).[2][4]

Shaking/Equilibration: Shake the NMR tube for at least 30 seconds to ensure the sample is

completely dissolved and the solution is homogeneous.[3][5]

Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument

to optimize the magnetic field homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer at 25 °C.[3][4]

Typical acquisition parameters include a sufficient number of scans (e.g., 8 to 64) and a

relaxation delay of 1-2 seconds.[4]

¹³C NMR: Acquire the spectrum with complete proton decoupling. A larger number of

scans is typically required to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum and integrate the signals.

Chemical shifts are reported in parts per million (ppm) relative to the internal standard.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the BINOL molecule. The

key vibrational modes are associated with the O-H and C-O bonds of the hydroxyl groups and

the C=C bonds of the aromatic rings.

Table 3: FT-IR Spectroscopic Data for BINOL
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Wavenumber (cm⁻¹) Vibration Mode Description

~3468 O-H stretch
Characteristic broad peak for

the hydroxyl group.[6]

~3028 C-H stretch (aromatic)
Symmetric C-H vibration of the

aromatic rings.[6]

~1576 C=C stretch (aromatic)
Aromatic ring skeletal

vibration.[6]

~1174 C-O stretch
Symmetric C-O stretching of

the phenol group.[6]

Experimental Protocol for FT-IR Spectroscopy
Sample Preparation: Prepare the sample using the KBr pellet method. Mix a small amount of

dry BINOL with dry potassium bromide (KBr) powder and press it into a thin, transparent

disk. Alternatively, spectra can be recorded from a solution or as a thin film.

Background Spectrum: Record a background spectrum of the empty sample compartment or

the pure KBr pellet.

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

Data Processing: The final spectrum is typically presented as percent transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule,

confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for BINOL

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.researchgate.net/figure/IR-spectra-a-R-BINOL-b-the-polymeric-product-obtained-from-R-BINOL-in-a-CH3CN_fig5_310471471
https://www.researchgate.net/figure/IR-spectra-a-R-BINOL-b-the-polymeric-product-obtained-from-R-BINOL-in-a-CH3CN_fig5_310471471
https://www.researchgate.net/figure/IR-spectra-a-R-BINOL-b-the-polymeric-product-obtained-from-R-BINOL-in-a-CH3CN_fig5_310471471
https://www.researchgate.net/figure/IR-spectra-a-R-BINOL-b-the-polymeric-product-obtained-from-R-BINOL-in-a-CH3CN_fig5_310471471
https://www.benchchem.com/product/b150571?utm_src=pdf-body
https://www.benchchem.com/product/b150571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Ionization Mode Precursor Ion (m/z)
Key Fragment Ions
(m/z)

GC-MS EI 286 ([M]⁺) 287, 189, 119, 115[7]

MS-MS ESI 285.0921 ([M-H]⁻) 268.2, 267.1[7]

HRMS (MALDI-TOF) MALDI
298.0994 ([M]⁺ for

C₂₁H₁₄O₂)
-

Note: The molecular formula of BINOL is C₂₀H₁₄O₂ with a molar mass of 286.32 g/mol .[8]

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with

high accuracy.[2]

Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the

sample is first passed through a gas chromatograph to separate it from any impurities. For

direct infusion techniques like electrospray ionization (ESI), the sample is dissolved in a

suitable solvent and infused directly into the ion source.

Ionization: The sample molecules are ionized. Common methods include Electron Ionization

(EI) for GC-MS or soft ionization techniques like ESI or Matrix-Assisted Laser

Desorption/Ionization (MALDI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, ion trap, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of BINOL.
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Caption: General workflow for the spectroscopic characterization of BINOL.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.rsc.org/suppdata/c8/cc/c8cc07949h/c8cc07949h1.pdf
https://www.rsc.org/suppdata/c5/tc/c5tc00629e/c5tc00629e1.pdf
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra05291a
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra05291a
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra05291a
https://minio.scielo.br/documentstore/1678-4790/GxY7zQtVqNJVB5D8MpYnRnv/b34310a7bbf7996c84c23f9ffcbac05e26934919.pdf
https://pdfs.semanticscholar.org/a8cd/48649eb85d5831c3ec51076daa9e2396e41e.pdf
https://www.researchgate.net/figure/IR-spectra-a-R-BINOL-b-the-polymeric-product-obtained-from-R-BINOL-in-a-CH3CN_fig5_310471471
https://pubchem.ncbi.nlm.nih.gov/compound/Binol
https://en.wikipedia.org/wiki/1,1%E2%80%B2-Bi-2-naphthol
https://www.benchchem.com/product/b150571#spectroscopic-data-for-binol-nmr-ir-ms
https://www.benchchem.com/product/b150571#spectroscopic-data-for-binol-nmr-ir-ms
https://www.benchchem.com/product/b150571#spectroscopic-data-for-binol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b150571?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

